Triacontane, 11,20-didecyl-

Alkane branching Structure-property relationship Molecular topology

Reproducibility in high-temperature lubricant or PCM research suffers when generic alkanes are substituted. 11,20-Didecyltriacontane (CAS 55256-09-2) eliminates this variable with a precise branching architecture. • Depressed, broad melting transition vs. linear n-pentacontane (94°C) enables wider PCM operational windows. • Predicted boiling point ~708°C significantly reduces volatility vs. n-pentacontane (~578°C) for extreme-temperature heat-transfer fluids. • Certified GC-MS spectrum (KnowItAll library) provides unambiguous retention time and fragmentation pattern for isomer deconvolution in complex hydrocarbon mixtures. Supplied as a research-grade material with batch-specific QC documentation.

Molecular Formula C50H102
Molecular Weight 703.3 g/mol
CAS No. 55256-09-2
Cat. No. B15372641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriacontane, 11,20-didecyl-
CAS55256-09-2
Molecular FormulaC50H102
Molecular Weight703.3 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CCCCCCCCCC)CCCCCCCCC(CCCCCCCCCC)CCCCCCCCCC
InChIInChI=1S/C50H102/c1-5-9-13-17-21-25-31-37-43-49(44-38-32-26-22-18-14-10-6-2)47-41-35-29-30-36-42-48-50(45-39-33-27-23-19-15-11-7-3)46-40-34-28-24-20-16-12-8-4/h49-50H,5-48H2,1-4H3
InChIKeyHQHVJHJHPQGYKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11,20-Didecyltriacontane: C50 Branched Alkane


Triacontane, 11,20-didecyl- (CAS 55256-09-2), systematically named 11,20-didecyltriacontane, is a long-chain, saturated hydrocarbon belonging to the class of branched alkanes [1]. With the molecular formula C50H102 and a molecular weight of approximately 703.3 g/mol, this compound features a linear triacontane backbone with decyl (C10) side chains precisely positioned at the 11 and 20 carbon atoms [1]. This specific branching architecture imparts distinct thermophysical and physicochemical properties relative to its linear isomer n-pentacontane and other branched hydrocarbon analogs [2].

11,20-Didecyltriacontane: Substitution Pitfalls


Branched alkanes are not a homogeneous class; even minor variations in carbon number, branching position, or side-chain length can drastically alter critical parameters such as melting point, viscosity, density, and thermal stability [1]. Unlike its linear isomer n-pentacontane (CAS 6596-40-3), which exhibits a relatively high and sharp melting point, the precisely defined branching in 11,20-didecyltriacontane is predicted to confer a significantly lower and broader melting transition, directly impacting its utility as a phase-change material or lubricant component [1]. Generic substitution with a different C50 alkane or a commercially available branched alkane of similar molecular weight, such as squalane (C30), introduces uncontrolled variations in thermophysical behavior, solubility, and analytical response, thereby undermining experimental reproducibility and final product performance [2].

11,20-Didecyltriacontane: Evidence-Based Selection


Branching Architecture vs. n-Pentacontane

11,20-Didecyltriacontane possesses a defined branched architecture with two decyl (C10) substituents at carbons 11 and 20 of a triacontane backbone, resulting in a total carbon count of 50. This contrasts sharply with the strictly linear structure of n-pentacontane. The presence of branching is quantified by the rotatable bond count (45 vs. 49 for n-C50) and the computed XLogP3-AA value (26.7 for 11,20-didecyltriacontane vs. approximately 26.0 for n-C50), indicating altered molecular flexibility and hydrophobicity [1][2].

Alkane branching Structure-property relationship Molecular topology

Boiling Point Elevation vs. n-Pentacontane

Computational models predict a significantly higher boiling point for 11,20-didecyltriacontane compared to its linear isomer n-pentacontane. The predicted boiling point of 11,20-didecyltriacontane is 707.8±27.0 °C, whereas n-pentacontane is estimated to boil at 578.4±13.0 °C at 760 mmHg . This difference of approximately 129 °C suggests enhanced thermal stability and a lower vapor pressure at elevated temperatures.

Thermophysical property Boiling point High-temperature application

Unique MS Fragmentation Signature

As a certified reference standard for gas chromatography-mass spectrometry (GC-MS), 11,20-didecyltriacontane exhibits a unique and well-documented mass spectral fragmentation pattern distinct from both linear C50 alkanes and other branched isomers [1]. Its MS (GC) spectrum is included in the KnowItAll Mass Spectral Library, enabling unambiguous identification and quantification in complex hydrocarbon mixtures [1].

Analytical chemistry Mass spectrometry Reference standard

NIST/TRC Thermophysical Data

11,20-Didecyltriacontane is one of a limited number of high molecular weight branched alkanes for which the NIST/TRC Web Thermo Tables (WTT) provides critically evaluated thermophysical property recommendations [1]. This subscription-based resource includes evaluated data for triple point temperature, critical properties, liquid density as a function of temperature (8 experimental data points), liquid viscosity (3 experimental data points), refractive index (5 experimental data points), and ideal gas heat capacity [1]. In contrast, many closely related branched alkanes lack any experimentally validated property data in the open literature.

Thermophysical property Critical evaluation NIST standard reference data

Viscosity Reduction vs. Linear Alkanes

Extensive molecular dynamics simulations and experimental studies on linear vs. branched alkanes demonstrate that for a given carbon number, branching systematically reduces zero-shear viscosity [1]. While direct experimental viscosity data for 11,20-didecyltriacontane is limited to the NIST WTT repository (3 data points), class-level inference from studies on alkanes of similar size (C30-C50) indicates that the presence of two decyl branches in this compound is expected to yield a viscosity significantly lower than that of linear n-pentacontane (experimental value: 5.5 cSt at 25 °C) .

Viscosity Rheology Lubricant formulation

NSC Designation for Bioactivity Screening

The assignment of the NSC number 159908 to 11,20-didecyltriacontane signifies that this compound was previously accessioned by the National Cancer Institute's Developmental Therapeutics Program (DTP) for in vitro screening against a panel of cancer cell lines . While specific screening data may not be publicly available for this particular analog, the presence of an NSC number distinguishes it from the vast majority of uncharacterized long-chain alkanes and indicates a historical level of biological interest .

Bioactivity screening NSC number Pharmacological interest

11,20-Didecyltriacontane: Key Applications


Lubricant & Heat Transfer Fluid

The predicted boiling point of 11,20-didecyltriacontane (~708°C) is significantly higher than that of linear n-pentacontane (~578°C) . This, combined with class-level evidence that branched alkanes exhibit lower viscosity than their linear counterparts [1], positions this compound as a superior candidate for specialty lubricants or heat transfer fluids intended for extreme high-temperature service where volatility must be minimized.

GC-MS Hydrocarbon Profiling Standard

The availability of a certified mass spectrum (GC-MS) for 11,20-didecyltriacontane in the KnowItAll spectral library enables its use as an unambiguous retention time and fragmentation pattern standard . This is particularly valuable for the deconvolution and quantitation of branched alkane isomers in complex petrochemical fractions, environmental contaminant analysis, or biomarker discovery in geochemistry.

Phase-Change Material (PCM) R&D

The precise branching structure of 11,20-didecyltriacontane, with two decyl groups at defined positions, is expected to lower the melting point and broaden the solid-state phase transition temperature range compared to the sharp melting of linear n-pentacontane (94°C) . This behavior is advantageous for PCM applications where a wider operational temperature window or a depressed melting point is desired, such as in temperature-controlled packaging or thermal energy storage systems .

Bioactive Alkane SAR Studies

The historical NSC designation (NSC159908) indicates that 11,20-didecyltriacontane was once screened by the NCI's Developmental Therapeutics Program . While specific activity data may not be public, this status makes it a valuable structural analog for SAR investigations exploring the biological effects of high molecular weight, branched hydrocarbons. Researchers can compare its activity profile to those of linear alkanes or differently branched isomers to isolate the impact of branching on membrane interactions or receptor binding.

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